molecular formula C10H17N3S B13183424 N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B13183424
M. Wt: 211.33 g/mol
InChI Key: LNJDDYVLTUCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a novel chemical reagent designed for advanced research and development applications. This compound features a bicyclic thiazolopyridine scaffold, a structure of high interest in medicinal chemistry due to its presence in biologically active molecules . The core thiazole motif is a privileged structure found in a wide range of natural products and pharmaceuticals, known for its diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific incorporation of a diethylamine group at the 2-position of the thiazolo[5,4-c]pyridine ring system may modulate the compound's physicochemical properties, such as lipophilicity and basicity, which can be critical for optimizing interactions with biological targets. This makes it a valuable intermediate for constructing more complex molecules or for probing structure-activity relationships (SAR) in drug discovery programs. Thiazole and fused thiazole derivatives are frequently explored as potential inhibitors of various enzymes and receptors , and recent studies on similar scaffolds have demonstrated promising anti-proliferative efficacy against human cancer cell lines . Researchers can utilize this compound as a key building block in multicomponent reactions or in the synthesis of fused heterocyclic systems for screening against a variety of biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Research Applications: • Medicinal Chemistry: Serves as a versatile synthetic intermediate for the design and synthesis of new heterocyclic compounds with potential pharmacological activity . • SAR Studies: The diethylamino group provides a handle for investigating the effect of amine substitution on potency and selectivity in lead optimization efforts. • Library Development: A high-value scaffold for creating diverse compound libraries aimed at hit identification in drug discovery.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h11H,3-7H2,1-2H3

InChI Key

LNJDDYVLTUCRRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)CNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes from Patent Literature

The most detailed preparation methods for related thiazolo[5,4-c]pyridine derivatives, including N,N-diethyl substituted analogs, are found in patent US8058440B2, which describes an industrially efficient process for producing tetrahydrothiazolo[5,4-c]pyridine intermediates. The process involves:

  • Stepwise Cyanation and Hydrolysis: A precursor compound is subjected to cyanation using metal cyanides to produce 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by hydrolysis to yield the amine derivative.

  • Reduction and Trihalogenoacetylation: Starting from a compound such as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, reduction is performed, followed by trihalogenoacetylation and hydrolysis to introduce the amine functionality.

  • Use of Catalytic Secondary Amines: A catalytic amount of secondary amine is used to convert starting materials into intermediates in a single step, enhancing efficiency.

  • Coupling Reactions: The active ester of the amine intermediate is prepared using reagents such as pentafluorophenyl trifluoroacetate or diethyl cyanophosphate and then reacted with diamine compounds in the presence of bases like sodium carbonate or triethylamine to form the final compound.

  • Bases and Solvents: The reactions employ a variety of bases (alkali metal carbonates, alkoxides, hydrides, organometallic bases, and organic bases) and inert solvents under controlled temperatures ranging from -78°C to 150°C.

This patent outlines a scalable and efficient synthetic strategy that minimizes the number of steps and uses inexpensive starting materials, making it suitable for industrial application.

Catalyst-Free Amination Method

A mild, catalyst-free synthesis approach for 2-aminopyridines, which can be adapted for the preparation of N,N-diethyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-amine, involves:

  • Reacting a pyridinium salt precursor with an amine (such as diethylamine) in dimethyl sulfoxide (DMSO) at 50°C for extended periods (up to 48 hours).

  • The reaction proceeds via nucleophilic substitution without the need for metal catalysts.

  • After completion, the mixture is worked up by dilution with water and base, followed by extraction and purification by column chromatography.

This method offers a straightforward, mild condition route to 2-aminopyridine derivatives, which could be tailored to synthesize the target compound.

Key Reagents and Conditions

Reagent/Condition Role/Effect Notes
Metal cyanides Cyanation to introduce cyano group Enables formation of 2-cyano intermediates
Secondary amines (e.g., diethylamine) Nucleophilic substitution to form amine Catalytic amounts can facilitate intermediate formation
Reducing agents (e.g., LiAlH4) Reduction of intermediates Used in preparation of tetrahydro derivatives
Trihalogenoacetylation agents Introduction of acetyl groups Followed by hydrolysis to amines
Bases (e.g., sodium carbonate, triethylamine, DBU) Facilitate deprotonation and substitution Wide range used depending on step
Solvents (e.g., DMSO, inert solvents) Medium for reactions DMSO favored for catalyst-free amination

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Industrial Cyanation-Hydrolysis Cyanation with metal cyanide, hydrolysis Efficient, scalable, fewer steps Requires careful handling of cyanides
Catalyst-Free Amination in DMSO Reaction of pyridinium salt with amine Mild, no catalyst, simple setup Long reaction times (48 h)
Condensation with β-Ketoesters Acid-catalyzed condensation under O2 High yields for related heterocycles High temperature, may need optimization
Carbodiimide Coupling Activation of acids for amide formation Versatile, widely used in heterocycle synthesis Requires coupling agents, byproduct removal

Research Findings and Considerations

  • The industrial patent method emphasizes the importance of step economy and use of inexpensive starting materials, which is crucial for large-scale synthesis.

  • Catalyst-free methods offer environmentally benign alternatives but may require longer reaction times and careful purification.

  • The choice of base and solvent has a significant effect on the reaction efficiency and product purity.

  • Reduction and functional group transformations (e.g., trihalogenoacetylation) are key to introducing the amine functionality on the thiazolo[5,4-c]pyridine core.

  • The compound's structural analogs and intermediates have been characterized by NMR and crystallographic methods, confirming the reliability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Thiazolo-Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine C₉H₁₅N₃S 197.3* Enhanced lipophilicity due to ethyl groups; potential pharmacokinetic optimization
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine C₇H₁₁N₃S 169.2 Lower molecular weight, higher solubility compared to diethyl analog
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine C₆H₄BrN₃S 230.09 Bromine substitution enables cross-coupling reactions (e.g., Suzuki)
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine C₉H₁₅N₃S 197.3 Steric hindrance from methyl groups may restrict ring conformation
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine C₇H₁₁N₃S 169.25 Methyl substitution improves metabolic stability in pharmaceuticals

Notes:

  • *Molecular weight inferred from structurally similar compounds (e.g., C₉H₁₅N₃S derivatives in ).
  • Brominated analogs exhibit higher reactivity for synthetic diversification .

Biological Activity

N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃S
  • Molecular Weight : 183.28 g/mol
  • CAS Number : 124458-21-5

The compound features a thiazolo[5,4-c]pyridine structure which is significant in influencing its biological interactions.

This compound interacts with various molecular targets in biological systems. Its mechanism primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter release and activity.
  • Signal Transduction Pathways : The compound may affect downstream signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit significant antitumor properties. For instance:

  • Case Study : A study on thiazole derivatives showed IC₅₀ values indicating potent cytotoxicity against various cancer cell lines. Compounds with structural similarities to this compound demonstrated efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Case Study : A recent investigation revealed that certain thiazole compounds exhibited antibacterial activity against Gram-positive bacteria with MIC values as low as 31.25 µg/mL. This suggests potential applications in treating bacterial infections .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been documented:

  • Research Findings : Thiazole derivatives were tested for their ability to prevent seizures in animal models. The structure activity relationship (SAR) indicated that modifications at specific positions significantly enhanced anticonvulsant efficacy .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC₅₀ (µg/mL)Mechanism
This compoundAntitumor< 10Apoptosis induction
Similar Thiazole DerivativeAntibacterial31.25Cell wall synthesis inhibition
Thiazole AnticonvulsantAnticonvulsant15.0GABA receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.